

Synthesis of Z-Ala-Pro-Tyr-OH: A High-Fidelity Technical Guide

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Compound of Interest

Compound Name: Z-Ala-Pro-Tyr-OH

CAS No.: 112898-29-0

Cat. No.: B568272

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Executive Summary

The tripeptide **Z-Ala-Pro-Tyr-OH** (Carboxybenzyl-Alanyl-Prolyl-Tyrosine) is a highly specialized building block utilized extensively in the development of prolyl oligopeptidase (POP) inhibitors and in the structural analysis of β -turn conformations[1]. The synthesis of this molecule requires a rigorous approach to protecting group orthogonality. This guide details a self-validating Solid-Phase Peptide Synthesis (SPPS) strategy that leverages the differential acid stability of the N-terminal Carboxybenzyl (Z or Cbz) group against standard side-chain deprotection protocols.

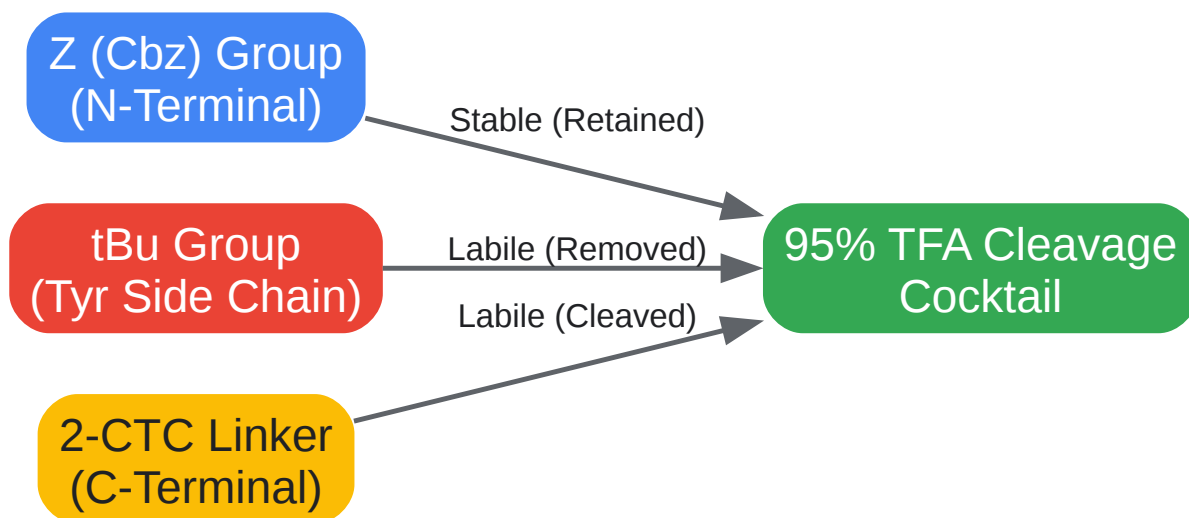
Strategic Retrosynthetic Analysis & Causality

While Liquid-Phase Peptide Synthesis (LPPS) is viable for short oligopeptides, a hybrid SPPS approach utilizing Fmoc/tBu chemistry for chain elongation, capped with a Z-protected N-terminal amino acid, offers superior scalability, rapid intermediate purification, and high yields[2].

Causality in Reagent Selection

The success of this synthesis relies on three critical mechanistic choices:

- **2-Chlorotrityl Chloride (2-CTC) Resin:** When Proline is located at the penultimate position (e.g., Fmoc-Pro-Tyr-Resin), the subsequent Fmoc deprotection step poses a severe risk of diketopiperazine (DKP) formation. The free secondary amine of Proline can undergo an intramolecular nucleophilic attack on the C-terminal ester linkage, prematurely cleaving the dipeptide as a cyclic DKP. The extreme steric bulk of the 2-CTC linker effectively suppresses this side reaction.
- **Coupling with HATU:** Proline is a secondary amine, making the acylation of the subsequent residue (Z-Ala-OH) sterically hindered. Using [3](#) generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling of hindered amines and minimizes epimerization[\[3\]](#).
- **Orthogonality of the Z (Cbz) Group:** The Z group is a carbamate-type protecting group that is highly stable to both the basic conditions (20% piperidine) used for Fmoc removal and the strongly acidic conditions (95% TFA) used for global cleavage[\[4\]](#). This allows the N-terminal Z group to remain intact while the tBu side-chain protecting group on Tyrosine is removed[\[5\]](#).



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Orthogonal stability of the N-terminal Z group during TFA-mediated global cleavage.

Experimental Protocols: A Self-Validating System

This protocol represents a self-validating system: the orthogonal nature of the protecting groups ensures that if the cleavage step is executed correctly, the only possible major product is the fully side-chain deprotected, N-terminally Z-protected tripeptide.

Step 1: Resin Loading

- Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes.
- Dissolve 1.2 mmol of Fmoc-Tyr(tBu)-OH and 4.0 mmol of N,N-Diisopropylethylamine (DIPEA) in 10 mL of DCM.
- Add the solution to the resin and agitate for 2 hours at room temperature.
- Cap unreacted resin sites by adding 1 mL of methanol and agitating for 15 minutes. Wash extensively with DCM and N,N-Dimethylformamide (DMF).

Step 2: Fmoc Deprotection & Proline Coupling

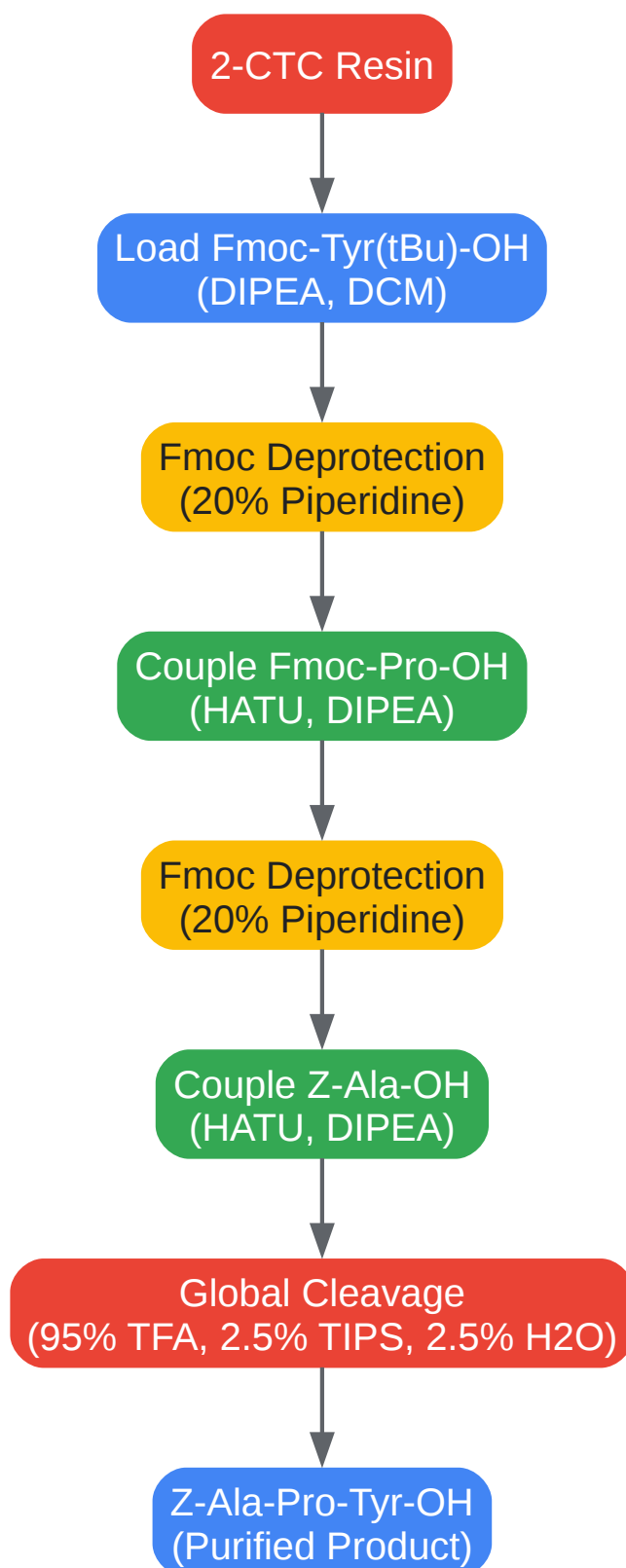
- Treat the resin with 20% piperidine in DMF (2 × 10 mins) to remove the Fmoc group. Wash with DMF (5 × 1 min).
- Dissolve 3.0 mmol of Fmoc-Pro-OH, 3.0 mmol of HATU, and 6.0 mmol of DIPEA in DMF.
- Add to the resin and agitate for 45 minutes. The use of HATU ensures >99% coupling efficiency despite the steric hindrance of the incoming residue^[3]. Wash with DMF.

Step 3: Final Coupling with Z-Ala-OH

- Perform Fmoc deprotection as described above.
- Dissolve 3.0 mmol of Z-Ala-OH, 3.0 mmol of HATU, and 6.0 mmol of DIPEA in DMF.
- Add to the resin and agitate for 1 hour. Wash with DMF, then DCM, and dry the resin under vacuum.

Step 4: Global Cleavage and Scavenging

- Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% HPLC-grade H₂O. Causality: The tBu group on Tyrosine forms a reactive tert-butyl cation upon cleavage. TIPS and H₂O act as nucleophilic scavengers to prevent the irreversible alkylation of the Tyrosine aromatic ring.
- Treat the dried resin with 10 mL of the cleavage cocktail for 2 hours at room temperature. The Z group is fully stable under these conditions[5].
- Filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise into 50 mL of ice-cold diethyl ether.
- Centrifuge, wash the pellet with cold ether, and dry under vacuum.



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Workflow for **Z-Ala-Pro-Tyr-OH** utilizing 2-CTC resin and orthogonal Z-protection.

Quantitative Data & Analytical Validation

To ensure scientific integrity, the synthesized **Z-Ala-Pro-Tyr-OH** must be validated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS). The expected analytical parameters are summarized below:

Parameter	Expected Value / Condition	Analytical Purpose
Chemical Formula	C ₂₅ H ₂₉ N ₃ O ₇	Exact mass calculation
Molecular Weight	483.52 g/mol	Mass spectrometry targeting
ESI-MS [M+H] ⁺	m/z 484.5	Confirmation of intact tripeptide
ESI-MS [M+Na] ⁺	m/z 506.5	Secondary confirmation (sodium adduct)
HPLC Purity	> 95%	Validation of coupling efficiency
HPLC Gradient	10-90% Acetonitrile (0.1% TFA) over 20 mins	Optimal resolution of hydrophobic Z-peptide
UV Absorbance	220 nm (amide) & 254 nm (aromatic)	Detection of peptide bonds and Z/Tyr rings

References

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Sources

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